

The Discovery and Synthesis of 3-Bromocinnolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromocinnolin-4-ol**

Cat. No.: **B187659**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromocinnolin-4-ol, a heterocyclic organic compound, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its discovery and the development of its synthesis have been crucial for enabling access to a range of novel cinnoline derivatives. This technical guide provides an in-depth overview of the discovery and synthesis of **3-Bromocinnolin-4-ol**, complete with detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways. The tautomeric nature of the molecule, existing as both **3-Bromocinnolin-4-ol** and 3-Bromo-1H-cinnolin-4-one, is a key aspect of its chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromocinnolin-4-ol** is presented below.

Property	Value	Reference
CAS Number	19419-09-1	
Molecular Formula	C ₈ H ₅ BrN ₂ O	
Molecular Weight	225.05 g/mol	
Appearance	Solid	
Storage Conditions	Under inert gas (nitrogen or Argon) at 2-8°C	[1]

Discovery and Foundational Synthesis

The synthesis of the cinnoline ring system, and specifically 3-hydroxycinnolines (the parent structure of **3-Bromocinnolin-4-ol**), is historically rooted in cyclization reactions of appropriately substituted benzene derivatives. One of the foundational methods is the Neber–Bossel synthesis.[2][3] This approach laid the groundwork for accessing the cinnolin-4-one scaffold.

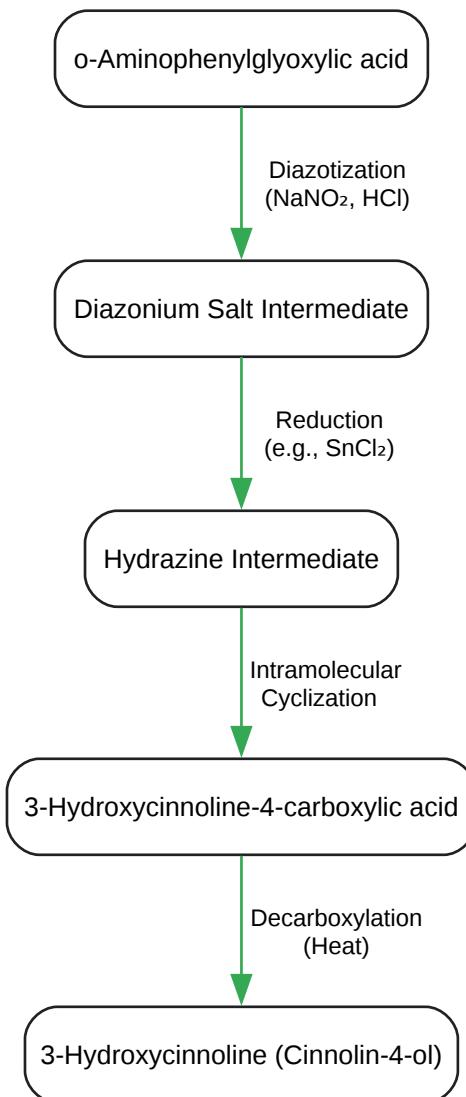
The first specific synthesis of **3-Bromocinnolin-4-ol** itself was reported by E. J. Alford and K. Schofield in the Journal of the Chemical Society in 1952 as part of their extensive work on cinnolines.[4] Their method adapted the Neber–Bossel synthesis, starting from a brominated precursor.

Synthetic Pathways

The primary and most established route for the synthesis of **3-Bromocinnolin-4-ol** involves the diazotization of a substituted aniline followed by intramolecular cyclization.

Neber-Bossel Synthesis of 3-Hydroxycinnoline

The general Neber-Bossel synthesis provides the foundational logic for creating the cinnolin-4-one core.

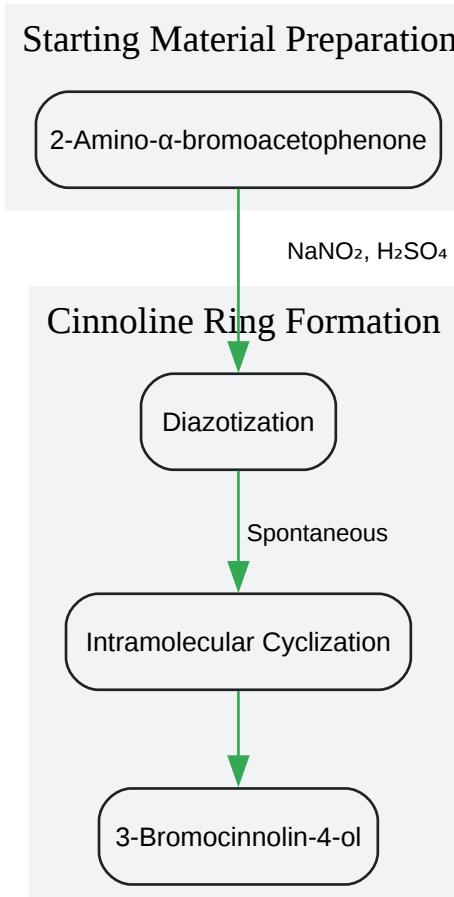


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Caption: General Neber-Bossel synthesis of 3-hydroxycinnoline.

Synthesis of 3-Bromocinnolin-4-ol

The specific synthesis of **3-Bromocinnolin-4-ol** follows a similar pathway, starting with a brominated aniline derivative. The key steps are outlined below.



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Caption: Synthetic pathway to **3-Bromocinnolin-4-ol**.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **3-Bromocinnolin-4-ol**, based on established methodologies.

Protocol 1: Synthesis of 3-Bromocinnolin-4-ol from 2-Amino- α -bromoacetophenone

This protocol is adapted from the principles of the Neber-Bossel synthesis and related cyclization reactions of diazonium salts.

Materials:

- 2-Amino- α -bromoacetophenone
- Sodium nitrite (NaNO₂)
- Concentrated sulfuric acid (H₂SO₄)
- Ice
- Water
- Ethanol

Procedure:

- **Diazotization:** A solution of 2-Amino- α -bromoacetophenone in concentrated sulfuric acid is prepared and cooled to 0-5 °C in an ice-salt bath.
- A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
- **Cyclization and Precipitation:** The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.
- The resulting mixture is allowed to stand, during which time **3-Bromocinnolin-4-ol** precipitates as a solid.
- **Isolation and Purification:** The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure **3-Bromocinnolin-4-ol**.

Quantitative Data (Expected):

Parameter	Value
Yield	60-75%
Melting Point	>250 °C (decomposes)

Spectroscopic Data

The structural confirmation of **3-Bromocinnolin-4-ol** is achieved through various spectroscopic techniques.

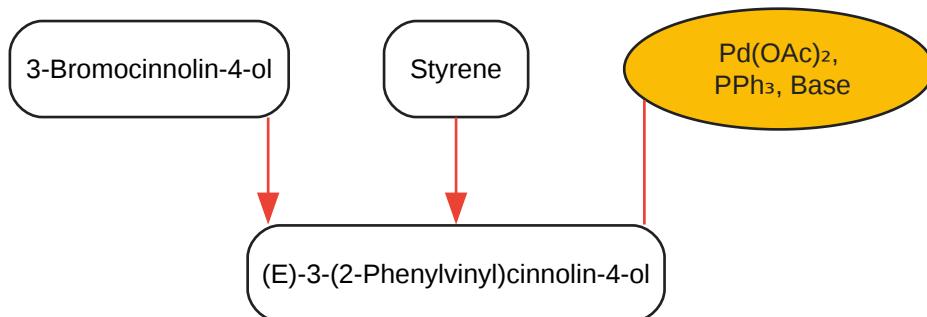
Technique	Key Features
¹ H NMR	Aromatic protons in the range of δ 7.0-8.5 ppm. A broad singlet for the hydroxyl proton (or N-H proton in the tautomeric form).
¹³ C NMR	Signals for the eight carbon atoms, with the carbonyl carbon (C4) appearing downfield.
Mass Spectrometry	A characteristic molecular ion peak (M ⁺) and an M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.
Infrared (IR)	A broad absorption band in the region of 3400-3200 cm^{-1} corresponding to the O-H or N-H stretching vibration. A strong absorption around 1650 cm^{-1} corresponding to the C=O stretching vibration of the cinnolinone tautomer.

Applications in Synthesis

3-Bromocinnolin-4-ol is a versatile intermediate for the synthesis of a variety of substituted cinnolines. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Heck Reaction with Styrene

A notable application is the Heck reaction with styrene to introduce a vinyl group at the 3-position.



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Caption: Heck reaction of **3-Bromocinnolin-4-ol** with styrene.

This reaction expands the molecular complexity and provides a scaffold for further functionalization, which is of significant interest in drug discovery programs.

Conclusion

The discovery and synthesis of **3-Bromocinnolin-4-ol** have been pivotal for the advancement of cinnoline chemistry. The adaptation of classical cyclization methods, such as the Neber-Bossel synthesis, has provided a reliable route to this important building block. Its utility as a precursor in modern cross-coupling reactions underscores its continued relevance in the synthesis of novel compounds with potential applications in pharmaceutical and material sciences. This guide provides a comprehensive technical overview to aid researchers in the synthesis and utilization of this versatile molecule.

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- To cite this document: BenchChem. [The Discovery and Synthesis of 3-Bromocinnolin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187659#discovery-and-synthesis-of-3-bromocinnolin-4-ol]

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